Product packaging for 1-Phenyl-1-butyne(Cat. No.:CAS No. 622-76-4)

1-Phenyl-1-butyne

Cat. No.: B1346892
CAS No.: 622-76-4
M. Wt: 130.19 g/mol
InChI Key: FFFMSANAQQVUJA-UHFFFAOYSA-N
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Description

IUPAC Name: 1-Butynylbenzene

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds. According to IUPAC nomenclature, the official name for this compound is but-1-ynylbenzene . nih.govthermofisher.comfishersci.ca This name is derived from its structure, which consists of a butyne group attached to a benzene (B151609) ring at the first position of the butyne chain.

Synonyms

In addition to its formal IUPAC name, 1-Phenyl-1-butyne is also known by several synonyms in scientific literature and chemical catalogs. These alternative names are often based on older naming conventions or highlight specific structural features. Common synonyms include:

1-Ethyl-2-phenylacetylene nih.govtcichemicals.com

Phenylethylacetylene nih.govcymitquimica.comstenutz.eu

1-Butynylbenzene nih.govsigmaaldrich.com

Ethylphenylacetylene nih.govcymitquimica.comstenutz.eu

Benzene, 1-butynyl- nih.govcymitquimica.com

Classification as a Phenyl Alkyl Acetylenic Compound

This compound is classified as a phenyl alkyl acetylenic compound. chemicalbook.com This classification stems from the presence of three key structural components:

A phenyl group (C₆H₅), which is a cyclic aromatic hydrocarbon.

An alkyl group , in this case, an ethyl group (C₂H₅) that is part of the butyne chain.

An acetylenic group , which refers to the carbon-carbon triple bond (C≡C) characteristic of alkynes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10 B1346892 1-Phenyl-1-butyne CAS No. 622-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFMSANAQQVUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211243
Record name 1-Butynylbenzene
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Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

622-76-4
Record name 1-Phenyl-1-butyne
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Record name 1-Butynylbenzene
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Record name 1-Butynylbenzene
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Record name 1-butynylbenzene
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Synthetic Methodologies for 1 Phenyl 1 Butyne and Derivatives

Established Synthetic Routes

Traditional methods for the synthesis of 1-phenyl-1-butyne and its alkene counterparts have been well-documented and are foundational in organic synthesis.

Reaction with Styrene (B11656) and Butylmagnesium Bromide (for 1-Phenyl-1-butene)

The synthesis of 1-phenyl-1-butene, an alkene derivative, can be achieved through the reaction of styrene with butylmagnesium bromide. ontosight.ai This process involves a Grignard reagent, where the nucleophilic butyl group adds to the styrene molecule. This method is a classic example of carbon-carbon bond formation using organometallic reagents. A related reaction involves the addition of phenylmagnesium bromide to crotonaldehyde, which, after rearrangement and dehydration, also yields 1-phenyl-1-butene. orgsyn.org

Dehydration of 1-Phenyl-1-butanol (for 1-Phenyl-1-butene)

Another established route to 1-phenyl-1-butene is the dehydration of 1-phenyl-1-butanol. ontosight.ai This elimination reaction is typically catalyzed by a strong acid, such as sulfuric acid. chegg.commasterorganicchemistry.com The process involves the protonation of the alcohol's hydroxyl group, forming a good leaving group (water), which then departs to generate a carbocation. Subsequent deprotonation of an adjacent carbon atom results in the formation of the carbon-carbon double bond of the alkene. For primary alcohols, the reaction may proceed via an E2 mechanism to form the alkene. masterorganicchemistry.com

Sonogashira Reaction for Phenylalkynes

The Sonogashira reaction is a powerful and widely used cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is instrumental in the synthesis of phenylalkynes, including this compound. The process typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orglibretexts.org The reaction's versatility has made it a key strategy in the synthesis of complex molecules, pharmaceuticals, and organic materials. wikipedia.orglibretexts.org

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the final cross-coupled product and regenerates the palladium(0) catalyst. wikipedia.org Variations of the reaction exist that are copper-free. wikipedia.orggelest.com

Table 1: Key Parameters in Sonogashira Coupling for Phenylalkyne Synthesis
ParameterExamplesFunction/RoleSource
Palladium CatalystPd(PPh₃)₂Cl₂, Pd(PPh₃)₄, N-Heterocyclic Carbene (NHC) Palladium ComplexesPrimary catalyst for oxidative addition and reductive elimination. libretexts.org
Copper Co-catalystCuI, CuOAcActivates the terminal alkyne by forming a copper acetylide. libretexts.orgrsc.org
BaseTriethylamine (Et₃N), Pyrrolidine, K₂CO₃, Cs₂CO₃Neutralizes the HX byproduct and facilitates acetylide formation. libretexts.orgrsc.orgmdpi.com
SubstratesAryl halides (I, Br, Cl, OTf), Terminal Alkynes (e.g., Phenylacetylene)Coupling partners to form the desired C(sp²)-C(sp) bond. wikipedia.orglibretexts.org

Alkyne Metathesis

Alkyne metathesis is an organic reaction that redistributes, or scrambles, alkyne carbon-carbon triple bonds. wikipedia.org This transformation is catalyzed by metal alkylidyne complexes, typically involving molybdenum or tungsten. wikipedia.orgnih.govbeilstein-journals.org The reaction proceeds through a metallacyclobutadiene intermediate. wikipedia.org For the synthesis of this compound derivatives, alkyne cross-metathesis (ACM) is particularly relevant. For instance, a molybdenum complex has been shown to be an efficient catalyst for the ACM of this compound at room temperature. nih.gov Similarly, tungsten-based catalysts have demonstrated excellent performance in the metathesis of both internal and terminal alkynes. beilstein-journals.org

Table 2: Catalysts for Alkyne Metathesis of Phenyl-Substituted Alkynes
Catalyst TypeSpecific Complex ExampleSubstrate ExampleConditionsSource
Molybdenum Nitrido ComplexN≡Mo(OSiPh₃)₃This compoundRoom Temperature nih.gov
Molybdenum AlkylidyneMolybdenum(VI) propylidyne with p-nitrophenolThis compound20 °C orgsyn.org
Tungsten Alkylidyne[MesC≡W{OC(CF₃)Me₂}₃]Internal and terminal alkynesRoom Temperature beilstein-journals.org
Ditungsten(III) ComplexW₂F₃ (Fluoroalkoxy-supported)1-Phenyl-1-propyne (B1211112)Room Temperature beilstein-journals.org

Reduction of Phenylbutyne (for 4-Phenyl-1-butyne)

The synthesis of 4-phenyl-1-butyne (B98611) can be accomplished via the selective reduction of a related phenylbutyne compound. smolecule.com This method often involves selective hydrogenation processes to reduce one part of a molecule while leaving the desired alkyne functionality intact. For example, the controlled hydrogenation of this compound using palladium-supported catalysts can stereoselectively yield (Z)-1-phenyl-1-butene. researchgate.net To obtain 4-phenyl-1-butyne, a different starting material and reduction strategy would be required, focusing on preserving the terminal alkyne. The intramolecular hydroarylation of 4-phenyl-1-butyne is also a versatile method for creating aryldihydronaphthalene derivatives. mdpi.com

Advanced Synthetic Approaches

Modern organic synthesis continually seeks to improve upon established methods by developing more efficient, selective, and environmentally benign catalysts and reaction conditions.

Advanced approaches for the synthesis of this compound and its derivatives often focus on the development of novel catalyst systems. In the realm of alkyne metathesis, significant progress has been made in designing well-defined molybdenum and tungsten alkylidyne complexes that exhibit high activity and broad functional group tolerance, even at room temperature. beilstein-journals.orgorgsyn.org These catalysts, such as those supported by fluoroalkoxy or sophisticated aniline-derived ligands, represent a significant improvement over older, less-defined systems that required harsh temperatures. wikipedia.orgbeilstein-journals.org

Similarly, advancements in the Sonogashira coupling include the development of copper-free reaction protocols, which mitigates environmental concerns and simplifies product purification. gelest.com The use of highly efficient N-Heterocyclic Carbene (NHC) ligands for palladium catalysts has also expanded the scope and utility of this reaction. libretexts.org

Furthermore, novel rhodium-catalyzed reactions have emerged for the synthesis of complex derivatives. For example, the chelation-assisted C-H activation of α,β-unsaturated ketoximes and their subsequent reaction with unsymmetrical alkynes like this compound can produce substituted pyridine (B92270) derivatives in good yields, albeit sometimes as a mixture of regioisomers. researchgate.net These cutting-edge methods highlight the ongoing evolution of synthetic strategies for accessing valuable phenylalkyne structures.

Asymmetric Synthesis Methods for Enantiopure Forms

The creation of enantiomerically pure compounds is a significant focus in organic synthesis, particularly for applications in pharmaceuticals and materials science. nih.gov Asymmetric synthesis refers to chemical reactions that preferentially produce one of two enantiomers, which are mirror-image isomers of a chiral molecule. slideshare.net For the synthesis of chiral molecules related to this compound, several strategies are employed to achieve high enantioselectivity.

One established method involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. Another major approach is the use of chiral catalysts, which can be small organic molecules, metal complexes with chiral ligands, or enzymes. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. nih.gov

For instance, in the synthesis of chiral alcohols, which can be derivatives of this compound, catalytic asymmetric addition of organozinc reagents to aldehydes has proven effective. orgsyn.org The use of chiral ligands such as Nugent's morpholinoisoborneol (MIB) can facilitate the formation of secondary alcohols with high enantiomeric excess (ee). orgsyn.org Similarly, the synthesis of chiral allylic amines, which can be structurally related to derivatives of this compound, can be achieved through methods like the Julia olefination of α-amino esters derived from the chiral pool. mdpi.com

Catalytic Asymmetric Alkyne Addition to Aldehydes

A significant method for generating chiral propargylic alcohols is the catalytic asymmetric addition of terminal alkynes to aldehydes. This reaction forms a new carbon-carbon bond and a stereocenter simultaneously.

A notable catalytic system for this transformation involves the use of a BINOL-ZnEt2-Ti(OiPr)4 catalyst. acs.org This system has been shown to be effective for the addition of various alkynes to a range of aldehydes. For example, the addition of 4-phenyl-1-butyne to linear aliphatic aldehydes using this catalyst system resulted in high enantioselectivity, achieving 90-95% ee. acs.org The general procedure involves the pre-formation of an alkynylzinc intermediate, which then undergoes a nucleophilic addition to the aldehyde in the presence of the chiral catalyst. acs.org

Another approach involves the nickel-catalyzed asymmetric reductive coupling of alkynes and aldehydes. This method provides access to enantiomerically enriched (E)-trisubstituted allylic alcohols. The catalyst is typically derived from Ni(cod)2 and a chiral phosphine (B1218219) ligand, such as (S)-(+)-neomenthyldiphenylphosphine (NMDPP), with triethylborane (B153662) (Et3B) serving as the terminal reductant. orgsyn.org This reaction exhibits high regioselectivity and exclusive cis-addition across the alkyne. For example, the reaction of this compound with cyclohexanecarboxaldehyde (B41370) using this system yields the corresponding allylic alcohol with high enantiomeric purity. orgsyn.org

Catalyst SystemAlkyneAldehyde TypeEnantioselectivity (ee)Reference
BINOL-ZnEt2-Ti(OiPr)44-Phenyl-1-butyneLinear Aliphatic90-95% acs.org
Ni(cod)2 / (S)-NMDPP / Et3BThis compoundCyclohexanecarboxaldehydeHigh orgsyn.org

Asymmetric Conjugate Addition of Terminal Alkynes to Activated Olefins

The asymmetric conjugate addition of terminal alkynes to activated olefins, such as α,β-unsaturated esters, ketones, and sulfones, is a powerful tool for the synthesis of chiral β-alkynyl derivatives. rsc.org This reaction has been approached through various strategies, including the use of pre-formed acetylides of boron, aluminum, or zinc, as well as transition metal catalysis. rsc.org

Transition metal-catalyzed methods often offer advantages in terms of functional group tolerance and atom economy. rsc.org Copper-catalyzed systems have been developed for the addition of terminal alkynes to substrates like Meldrum's acid alkylidenes and α,β-unsaturated thioamides. rsc.org

A sequential palladium and copper catalysis approach has been developed for the synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives. rsc.orgrsc.org This method involves an initial palladium-catalyzed alkyne-alkyne coupling to form an enyne, followed by a copper-catalyzed asymmetric conjugate reduction. For example, the coupling of 4-phenyl-1-butyne with methyl 2-nonynoate, followed by a copper-hydride catalyzed reduction, can produce a chiral β-alkynyl ester with high enantioselectivity. rsc.org A one-pot procedure for this transformation has been developed, affording the product in good yield and high ee. rsc.org

Palladium-Catalyzed Alkyne-Alkyne Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is a prominent example. More recently, methods for the palladium-catalyzed cross-coupling of two different alkynes have been developed.

One such strategy employs ene-yne-ketones as carbene precursors, which couple with terminal alkynes through a metal carbene migratory insertion process. This allows for the stereoselective synthesis of furan-substituted enynes. researchgate.net

Another approach involves the sequential coupling of a donor alkyne and an acceptor alkyne. For instance, 4-phenyl-1-butyne can act as a donor alkyne in a palladium-catalyzed coupling with an acceptor alkyne like a propiolate. rsc.org This reaction proceeds with high regio- and stereoselectivity to yield a single enyne isomer. rsc.org This stereodefined enyne can then be used in subsequent transformations, such as asymmetric conjugate reductions. rsc.org

Palladium(II) complexes have also been developed as effective catalysts for Sonogashira coupling reactions under aerobic conditions, often without the need for copper co-catalysts or phosphine ligands. These catalysts can be used to couple aryl halides with unactivated alkyl alkynes to produce disubstituted internal alkynes in excellent yields. google.com

Iodo(III)etherification Reactions

Iodo(III)etherification is a type of difunctionalization reaction where an iodine(III) electrophile and an ether functionality are added across an alkyne. This method provides stereoselective access to highly substituted vinyl ethers. chemrxiv.org

A combination of fluorobenziodoxole (FBX) and boron trifluoride etherate (BF3·OEt2) in an ethereal solvent like cyclopentyl methyl ether (CPME) can promote the regio- and stereoselective addition of a benziodoxole and a methoxy (B1213986) group to alkynes. researchgate.netresearchgate.net This reaction is applicable to a variety of internal and terminal alkynes, affording trans-β-alkoxyvinylbenziodoxoles. researchgate.net The proposed mechanism involves the activation of the alkyne by a cationic iodine(III) species, which then triggers the nucleophilic attack of the ethereal oxygen. researchgate.net

In a related reaction, benziodoxole triflate (BXT) can be used as an electrophile to react with alkynes in the presence of an alcohol. ntu.edu.sg This trans-iodo(III)etherification proceeds smoothly to produce β-iodo(III)vinyl ethers. ntu.edu.sg For example, this compound was used as a model substrate in the development of a related iodo(III)phosphatoxylation reaction using BXT and triethyl phosphate. ntu.edu.sg

Furthermore, Ritter-type iodo(III)amidation of alkynes has been developed using a trivalent iodine electrophile (BXT) with a nitrile and water. This trans-difunctionalization yields multisubstituted enamides. rsc.org During these studies, the formation of an oxazole (B20620) from this compound was observed in the presence of FBX/BF3 in wet acetonitrile (B52724). rsc.org

Reagent SystemAlkyneNucleophileProduct TypeStereochemistryReference
FBX / BF3·OEt2This compoundEthereal Solvent (CPME)trans-β-Alkoxyvinylbenziodoxoletrans researchgate.netresearchgate.net
BXTInternal/Terminal AlkynesAlcoholβ-Iodo(III)vinyl ethertrans ntu.edu.sg
BXTInternal AlkynesNitrile / Watertrans-Iodanyl enamidetrans rsc.org

Competitive Pathways in Reactions with Alkali Metals

The reaction of this compound with alkali metals, such as sodium and potassium, can lead to a variety of products through several competitive pathways. acs.orgacs.org The relative amounts of these products are highly dependent on the specific metal used and, to a lesser extent, the solvent. acs.org

The observed reaction pathways include:

Reductive metalation at the triple bond : This leads to the formation of 1-phenylbutane, 1-phenyl-1-butene, and its isomer 1-phenyl-2-butene (B75058) upon hydrolysis. acs.org

Propargylic rearrangement : This pathway results in the formation of 1-phenyl-1,2-butadiene and 1-phenyl-2-butyne. acs.org

Addition of ethylenic units : This leads to the formation of olefinic and acetylenic hydrocarbons with higher molecular weights. acs.org

The study of these reactions, often involving deuterolysis to track the fate of the metalated species, provides insight into the complex interplay of different reactive intermediates, such as radical anions and dianions, that are formed in the presence of alkali metals. acs.org

Synthesis of Derivatives and Analogues

This compound serves as a versatile starting material for the synthesis of a wide range of derivatives and analogues.

For instance, conformationally restricted analogues of psychotropic drugs like haloperidol (B65202) and benperidol (B1668002) have been synthesized starting from 1-phenyl-1-butene derivatives, which can be obtained from this compound. jst.go.jp Similarly, a series of 2-amino-1-(4-substituted-2,5-dimethoxyphenyl)butanes have been prepared as analogues of psychoactive phenylalkylamines. nih.gov

In the realm of materials science, bis(phenylethynyl)benzene derivatives, which can be synthesized via Sonogashira coupling involving phenylalkynes, are precursors to liquid crystals. google.com

Furthermore, ruthenium-catalyzed C-C coupling reactions of 1-arylpropynes (a class of compounds including derivatives of this compound) with alcohols can produce homoallylic sec-phenethyl alcohols, which are precursors to psychoactive phenethylamines and neolignan natural products. nih.gov However, when this compound itself was used in one such system, it primarily underwent redox-isomerization. nih.gov

The hydroboration of this compound, for example with bis(pinacolato)diboron (B136004) catalyzed by a palladium complex, can yield α-vinyl boronates, which are versatile intermediates in further cross-coupling reactions. rsc.org Cobalt-catalyzed hydrosilylation of this compound can also be controlled to produce either cis-α- or cis-β-addition products depending on the additives used. chinesechemsoc.org

Finally, oxidative carbonylation of this compound using an aryl α-diimine palladium complex can lead to the formation of bis-alkoxycarbonyl products. uniurb.it

Phenyl Propargyl Alcohol Derivatives

Phenyl propargyl alcohols are valuable precursors in the synthesis of more complex molecules, including derivatives related to this compound. The synthesis of these alcohol precursors is often achieved through Sonogashira coupling reactions, where a terminal propargyl alcohol is coupled with an aryl halide in the presence of palladium and copper catalysts. nih.gov This method allows for the creation of a variety of substituted phenyl propargyl alcohols.

Research has demonstrated the synthesis of several 3-phenyl-2-propyn-1-ol (B127171) derivatives using this approach. For instance, the reaction of 2,4-difluoroiodobenzene (B1295311) with propargyl alcohol, catalyzed by Pd(PPh₃)₂Cl₂ and CuI in the presence of diisopropylamine (B44863) (DIPA), yields 3-(2,4-difluorophenyl)-2-propyn-1-ol with a 67% yield. nih.gov Similarly, other substituted aryl halides can be used to generate a library of corresponding phenyl propargyl alcohols. nih.gov

Table 1: Synthesis of Substituted Phenyl Propargyl Alcohols via Sonogashira Coupling nih.gov This table is interactive and allows for sorting.

Aryl Halide Catalyst System Product Yield (%)
2,4-Difluoroiodobenzene Pd(PPh₃)₂Cl₂ / CuI 3-(2,4-Difluorophenyl)-2-propyn-1-ol 67%
2,4-Dimethoxyiodobenzene Pd(PPh₃)₂Cl₂ / CuI 3-(2,4-Dimethoxyphenyl)-2-propyn-1-ol 92%
2,3-Dimethoxyiodobenzene Pd(PPh₃)₂Cl₂ / CuI 3-(2,3-Dimethoxyphenyl)-2-propyn-1-ol 58%

Once formed, these propargyl alcohols can undergo further transformations. For example, ruthenium(II) complexes can catalyze the dimerization of 1,1-diphenylprop-2-yn-1-ol, leading to the quantitative formation of an alkylidenebenzocyclobutenyl alcohol derivative. mdpi.com This highlights the utility of propargyl alcohols as synthons for constructing complex carbocyclic frameworks.

β,γ-Alkynyl α-Amino Acid Derivatives

A significant application involving alkyne structures similar to this compound is the synthesis of β,γ-alkynyl α-amino acid derivatives. These compounds are valuable as unnatural amino acids for developing new functional materials and potential pharmaceuticals. smolecule.com A primary method for their synthesis is the direct addition of terminal alkynes to α-imino esters. sigmaaldrich.compnas.org

This transformation can be catalyzed by metal salts, with research showing that Ag(I) and Cu(I) complexes are effective. pnas.org The use of a chiral Cu(I) complex enables a catalytic asymmetric synthesis, providing enantiomerically enriched β,γ-alkynyl α-amino acid derivatives with good yields and high enantioselectivity. pnas.org The proposed mechanism suggests that the reaction proceeds through the formation of a metal alkynilide, which then adds to the imine. pnas.org The process involves the complexation of the alkyne and imine to the metal center, followed by an intramolecular proton and alkyne transfer to generate the final product. pnas.org

Table 2: Catalytic Asymmetric Alkynylation of α-Imino Esters pnas.org This table is interactive and allows for sorting.

Alkyne Catalyst Product Yield (%) Enantiomeric Excess (ee %)
Phenylacetylene (B144264) Cu(I)-Ph-BOX Ethyl 2-(p-methoxyphenylamino)-4-phenyl-3-butynoate 94% 94%
1-Hexyne Cu(I)-Ph-BOX Ethyl 2-(p-methoxyphenylamino)-3-octynoate 87% 92%
Cyclopropylacetylene Cu(I)-Ph-BOX Ethyl 2-(p-methoxyphenylamino)-4-cyclopropyl-3-butynoate 92% 93%

Vinylbenziodoxoles via Azole N-Alkenylation

A modern synthetic approach for the functionalization of alkynes involves hypervalent iodine(III) reagents, such as benziodoxole triflate (BXT). researchgate.netresearchgate.net This reagent facilitates the stereoselective N-alkenylation of azoles with internal alkynes in a three-component reaction, yielding azole-bearing vinylbenziodoxoles. beilstein-journals.org This method provides access to densely functionalized N-vinylazoles. researchgate.net

The reaction proceeds via a trans-difunctionalization, where the azole and the benziodoxole moiety add across the alkyne's carbon-carbon triple bond. beilstein-journals.org Studies using 1-phenyl-1-propyne, a close structural analog of this compound, demonstrate the reaction's scope. Optimal conditions involve reacting the alkyne with an excess of the azole and BXT in acetonitrile at room temperature, which affords the trans-product as a single regio- and stereoisomer. beilstein-journals.org The reaction is tolerant of various azole nuclei, including pyrazole (B372694), indazole, and triazole. beilstein-journals.org The resulting iodanyl group on the vinylbenziodoxole product serves as a versatile synthetic handle for further cross-coupling reactions. researchgate.net

Table 3: Three-Component N-Alkenylation using 1-Phenyl-1-propyne and BXT beilstein-journals.org This table is interactive and allows for sorting.

Azole Product Yield (%)
Pyrazole N-Vinylbenziodoxole of Pyrazole 77%
4-Bromopyrazole N-Vinylbenziodoxole of 4-Bromopyrazole 92%
4-Methylpyrazole N-Vinylbenziodoxole of 4-Methylpyrazole 38%
3-Phenylpyrazole N-Vinylbenziodoxole of 3-Phenylpyrazole 84% (7:3 mixture of N2/N1 isomers)

Reactivity and Reaction Mechanisms of 1 Phenyl 1 Butyne

Catalytic Hydrogenation

PtSn Intermetallic Nanoparticles

Formation of 1-Phenylbutane

The conversion of 1-phenyl-1-butyne to 1-phenylbutane is a classic example of a reduction reaction, specifically a complete hydrogenation of the alkyne's triple bond. This transformation requires the addition of two equivalents of molecular hydrogen (H₂) across the triple bond to form the corresponding saturated alkane.

The reaction is typically carried out using catalytic hydrogenation. Palladium-based catalysts are highly effective for this purpose. For instance, palladium particles incorporated into organophilic montmorillonite (B579905) have been reported to catalyze the liquid-phase hydrogenation of this compound. chemicalbook.com Similarly, palladium-supported catalysts are used to investigate the stereoselective hydrogenation of phenyl alkyl acetylenics in the liquid phase at standard temperature and pressure. chemicalbook.com

The mechanism involves the adsorption of both the this compound and hydrogen molecules onto the surface of the metal catalyst. This process facilitates the stepwise cleavage of the H-H bond and the addition of hydrogen atoms across the π-bonds of the alkyne. The reaction proceeds through an intermediate alkene, 1-phenyl-1-butene, which is subsequently reduced to the final product, 1-phenylbutane. To ensure the reaction goes to completion and yields the alkane, forcing conditions such as elevated pressure or temperature may be employed.

Table 1: Catalytic Hydrogenation of this compound to 1-Phenylbutane
ReactantReagentCatalystProductReaction Type
This compoundHydrogen (H₂)Palladium (Pd) on a support (e.g., carbon, montmorillonite)1-PhenylbutaneCatalytic Hydrogenation (Reduction)

Oxidation Reactions

The carbon-carbon triple bond in this compound is electron-rich, making it susceptible to various oxidation reactions. These reactions can lead to the cleavage of the triple bond or its functionalization into other oxygen-containing groups.

Oxidative Cleavage and Functionalization

Oxidative cleavage of internal alkynes like this compound results in the scission of the carbon-carbon triple bond, typically yielding carboxylic acids. Strong oxidizing agents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) are commonly used for this transformation.

When this compound is treated with ozone followed by a workup with water, the triple bond is cleaved to produce benzoic acid and propanoic acid. Similarly, reaction with hot, basic potassium permanganate followed by acidification will yield the same carboxylic acid products. In some cases, the oxidation of an aryl and alkyl substituted alkyne can result in a mixture of products, including the expected carboxylic acids from cleavage and a 1,2-dicarbonyl compound (an α-diketone) as a byproduct. arkat-usa.org For this compound, this would correspond to 1-phenyl-1,2-butanedione.

Functionalization without cleavage can also occur. For example, some ruthenium-catalyzed hydrosilylation-oxidation sequences can convert alkynes into ketones or α-hydroxy ketones, representing a formal hydration or di-oxygenation of the triple bond. nih.gov

Radical-Mediated Pathways (e.g., with persulfate systems)

Radical-mediated reactions offer alternative pathways for the functionalization of alkynes. These reactions are initiated by the generation of a radical species that adds to the triple bond. For instance, radical addition-initiated trifunctionalization reactions of alkynes have been developed where an initial radical addition is followed by other processes like group transfer or cyclization. mdpi.com

In the context of persulfate systems, the sulfate (B86663) radical anion (SO₄⁻•), generated from the thermal or photochemical decomposition of persulfate salts (like K₂S₂O₈ or (NH₄)₂S₂O₈), can act as the initiating radical. This radical can add to the triple bond of this compound, creating a vinyl radical intermediate. This highly reactive intermediate can then be trapped by other species in the reaction medium or undergo further transformations, leading to a variety of functionalized products. These pathways are valuable for constructing complex molecular scaffolds. mdpi.com

Acid-Catalyzed Hydration (Markovnikov Addition)

The acid-catalyzed hydration of an alkyne involves the addition of water across the triple bond in the presence of a strong acid, often with a mercury(II) salt (like HgSO₄) as a catalyst to enhance the reaction rate. chemistrysteps.com For an unsymmetrical internal alkyne such as this compound, the addition of water follows Markovnikov's rule.

The mechanism proceeds through the protonation of the triple bond to form the more stable vinyl carbocation. chemistrysteps.com In the case of this compound, the positive charge can be placed on the carbon adjacent to the phenyl group (stabilized by resonance) or on the carbon adjacent to the ethyl group. The phenyl group provides superior stabilization. Therefore, the nucleophile (water) will attack the carbon atom bonded to the phenyl group.

This initial addition results in the formation of an enol intermediate. scribd.com The enol is generally unstable and rapidly tautomerizes to its more stable keto form. scribd.com Consequently, the acid-catalyzed hydration of this compound yields a ketone, specifically 1-phenyl-1-butanone. Because this compound is an unsymmetrical internal alkyne, there is a possibility of forming a mixture of two ketone products, though the product with the carbonyl adjacent to the phenyl group is expected to be major due to carbocation stability. chemistrysteps.com

Substitution Reactions

Substitution reactions involving this compound primarily occur on the aromatic phenyl ring rather than the alkyne itself. The butynyl substituent influences the reactivity and orientation of these substitutions.

Nucleophilic and Electrophilic Substitutions

Electrophilic Aromatic Substitution: The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The alkyne group is generally considered a deactivating group and a meta-director for EAS. This is because the sp-hybridized carbons of the alkyne are more electronegative than sp²-hybridized carbons of the benzene (B151609) ring, thus withdrawing electron density from the ring and making it less nucleophilic. The deactivation reduces the rate of reaction compared to benzene. The meta-directing effect arises because the resonance structures of the carbocation intermediate formed during ortho or para attack are destabilized, while the intermediate for meta attack is less destabilized. libretexts.org

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is less common for simple arylalkynes like this compound. chemistrysteps.com This reaction typically requires the presence of a good leaving group (like a halogen) on the aromatic ring and strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. masterorganicchemistry.com In the absence of such activating groups, extremely harsh conditions or a different mechanism, such as the elimination-addition (benzyne) mechanism, would be necessary. masterorganicchemistry.com The benzyne (B1209423) mechanism involves the elimination of a proton and a leaving group from adjacent carbons on the ring to form a highly reactive benzyne intermediate, which is then attacked by a nucleophile. masterorganicchemistry.com

Table 2: Substitution Reactions on the Phenyl Ring of this compound
Reaction TypeGeneral ReagentsDirecting Effect of Butynyl GroupTypical Product Position
Electrophilic Aromatic SubstitutionElectrophile (e.g., NO₂⁺, Br⁺, R-C=O⁺) + Acid CatalystDeactivating, Meta-directingMeta

Stereoselective Iodination (e.g., with Trimethylsilyl iodide)

The internal alkyne structure of this compound allows for various stereoselective addition reactions across its triple bond. One notable example is the iodo(III)etherification, a difunctionalization reaction that adds both an iodine-based group and an ether group across the alkyne.

Research has demonstrated a regio- and stereoselective iodo(III)etherification of this compound. researchgate.net When this compound is treated with a combination of fluorobenziodoxole (FBX) and boron trifluoride etherate (BF₃·OEt₂) in an ethereal solvent like cyclopentyl methyl ether (CPME), a trans-addition of the benziodoxole and methoxy (B1213986) groups occurs. researchgate.net This reaction proceeds with high stereoselectivity, yielding versatile trans-β-alkoxyvinylbenziodoxoles. researchgate.net The resulting vinyl-iodine bond is particularly useful as it can serve as a handle for further functionalization through cross-coupling reactions.

Reaction Substrate Reagents Solvent Key Outcome
Iodo(III)etherificationThis compoundFluorobenziodoxole (FBX), BF₃·OEt₂Cyclopentyl methyl ether (CPME)Regio- and stereoselective trans-addition

Coupling Reactions

Regioselective Coupling Reactions

As an unsymmetrical internal alkyne, with a phenyl group at one terminus and an ethyl group at the other, the coupling reactions of this compound present a challenge of regioselectivity. The outcome of such reactions—determining which of the two sp-hybridized carbons will form a new bond—is governed by a combination of steric and electronic factors. Generally, C-C bond formation is favored at the less sterically hindered position of the alkyne. nih.gov

In nickel-catalyzed reductive couplings of alkynes with aldehydes, for instance, the regioselectivity can be controlled by the choice of ligand and reaction conditions. nih.gov For an aromatic alkyne like phenyl propyne, which is structurally similar to this compound, specific combinations of N-heterocyclic carbene (NHC) ligands and silane (B1218182) reducing agents can reverse the inherent regiochemical preference of the coupling. nih.gov This demonstrates that while a substrate may have an intrinsic bias, the regiochemical outcome can often be dictated by the catalytic system, allowing for the selective synthesis of one regioisomer over the other. nih.govnih.gov

Carbopalladation

Carbopalladation is a fundamental step in many palladium-catalyzed reactions of alkynes. The process involves the addition of an organopalladium species (R-Pd-X) across the carbon-carbon triple bond. This forms a new carbon-carbon bond and a vinylpalladium intermediate, which can then participate in subsequent reaction steps. nih.gov

In a typical carbopalladation cascade reaction, an intramolecular insertion of an aryl palladium species across a tethered alkyne generates a vinylpalladium intermediate. nih.gov This intermediate can then be trapped by a variety of coupling partners. While specific studies on this compound are not prevalent, the mechanism can be generalized. An intermolecular carbopalladation would involve the addition of an Ar-Pd(II) complex across the triple bond of this compound. The regioselectivity of this addition would be influenced by the steric and electronic properties of the phenyl and ethyl substituents, leading to the formation of a specific vinylpalladium species that can undergo further cross-coupling. nih.gov

Azide-Alkyne Huisgen Cycloaddition (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry. wikipedia.orgchemeurope.com However, the applicability and mechanism of this reaction with an internal alkyne like this compound differ significantly from the more common reactions with terminal alkynes.

Thermal Cycloaddition : this compound can undergo a thermal Huisgen cycloaddition with an organic azide. This reaction is a concerted [3+2] cycloaddition but typically requires elevated temperatures and results in a mixture of regioisomers (1,4,5-trisubstituted triazoles), as the electronic bias of the internal alkyne is not strong enough to direct the addition to a single isomer. wikipedia.orgorganic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This highly popular "click" reaction is generally not effective for internal alkynes. The mechanism relies on the formation of a copper acetylide intermediate from a terminal alkyne, a step that is not possible with this compound. wikipedia.orgorganic-chemistry.orgresearchgate.net

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : Unlike the copper-catalyzed version, ruthenium catalysts can effectively promote the cycloaddition of azides with internal alkynes. wikipedia.org The proposed mechanism does not involve a metal acetylide intermediate. This reaction is highly regioselective, typically yielding the 1,5-disubstituted triazole product exclusively. wikipedia.orgnih.gov

Method Substrate Type Typical Conditions Regioselectivity with Internal Alkynes
Thermal Huisgen CycloadditionTerminal & Internal AlkynesHigh Temperature (e.g., >100°C)Low; mixture of regioisomers wikipedia.orgorganic-chemistry.org
CuAAC ("Click" Reaction)Terminal Alkynes OnlyCu(I) catalyst, Room Temp.Not applicable to this compound wikipedia.org
RuAACTerminal & Internal AlkynesRu catalyst (e.g., Cp*RuCl)High; typically yields 1,5-isomer wikipedia.orgnih.gov

Suzuki and Carbonylative Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide. This reaction is highly relevant to the synthesis of this compound. A primary synthetic route involves the coupling of phenylboronic acid with a 1-halo-1-butyne (e.g., 1-bromo-1-butyne) or, alternatively, 1-butynylboronic acid with an aryl halide like iodobenzene. This method provides a direct and efficient way to form the key C(sp²)-C(sp) bond in the target molecule. researchgate.net

The carbonylative Suzuki-Miyaura coupling is a related transformation where a molecule of carbon monoxide (CO) is inserted between the organoboron and organohalide partners, leading to the formation of a ketone. nih.gov This reaction provides a pathway to synthesize ketones containing the this compound scaffold. For example, the palladium-catalyzed reaction of phenylboronic acid with 1-bromo-1-butyne under a carbon monoxide atmosphere would be expected to yield 1-phenyl-1-(1-oxobut-2-yn-1-yl)benzene, a biaryl ketone derivative. nih.govmdpi.com

Polymerization Reactions

This compound serves as a monomer in polymerization reactions to produce substituted polyacetylene polymers, specifically poly(this compound) (PPB). The polymerization is typically carried out using transition metal catalysts.

Research has shown that while the catalyst system of tungsten(VI) chloride and tetraphenyltin (B1683108) (WCl₆–Ph₄Sn) is a poor initiator for the polymerization of this compound at room temperature, its efficiency is dramatically increased in the presence of fullerene (C₆₀). ust.hkresearchgate.net In this system, C₆₀ acts as both a comonomer and a cocatalyst, facilitating the formation of high molecular weight copolymers in high yields. ust.hk

The resulting C₆₀-containing poly(this compound) is soluble in common organic solvents like chloroform (B151607) and tetrahydrofuran (B95107) (THF). ust.hk A notable characteristic of these copolymers is their strong photoluminescence. While C₆₀ often quenches the fluorescence of conjugated polymers, the poly(C₆₀-co-PB) emits intense blue light, with an emission spectrum centered around 450 nm, making it a material of interest for potential use in electroluminescent devices. ust.hk

Parameter Description
Monomer This compound (PB)
Catalyst System WCl₆–Ph₄Sn
Cocatalyst/Comonomer Fullerene (C₆₀) ust.hkresearchgate.net
Polymer Poly(this compound) (PPB) or Poly(C₆₀-co-PB)
Properties Soluble in common solvents, strong blue photoluminescence (~450 nm) ust.hk

Copolymerization with C₆₀ Fullerenes

The copolymerization of this compound (PBy) with buckminsterfullerene (B74262) (C₆₀) has been demonstrated as a viable method for synthesizing novel polymeric materials with interesting optoelectronic properties. The catalyst system WCl₆–Ph₄Sn, which is generally inefficient for the homopolymerization of PBy at ambient temperatures, shows significantly enhanced activity in the presence of C₆₀. researchgate.netresearchgate.net This leads to the formation of high molecular weight copolymers in high yields. researchgate.netresearchgate.net The resulting copolymers are readily soluble in common organic solvents like tetrahydrofuran (THF) and chloroform. researchgate.net

In the polymerization of this compound catalyzed by WCl₆–Ph₄Sn, C₆₀ exhibits a dual functionality. researchgate.net It acts not only as a comonomer that is incorporated into the polymer backbone but also as a cocatalyst that enhances the catalytic activity of the tungsten-based initiator. researchgate.net Spectroscopic analysis of the resulting polymers confirms the covalent incorporation of C₆₀ into the poly(this compound) (PPBy) chains. researchgate.net The presence of C₆₀ in the reaction mixture dramatically increases the polymer yield and the molecular weight of the resulting copolymer. psu.edu

Table 1: Effect of C₆₀ on the Polymerization of this compound

Catalyst System C₆₀ Presence Polymer Yield (%) Molecular Weight (Mw)
WCl₆–Ph₄Sn No Low Low
WCl₆–Ph₄Sn Yes High High

The choice of solvent can influence the copolymerization of this compound with C₆₀. While specific studies detailing a wide range of solvents are limited in the provided search results, the successful synthesis of C₆₀-containing poly(this compound) has been reported in solvents such as THF and chloroform, in which the resulting copolymers are soluble. researchgate.net The solubility in these common organic solvents is a significant advantage for the processing and characterization of these materials.

A remarkable feature of the copolymers of this compound and C₆₀ is their photoluminescent behavior. Contrary to the often-observed quenching of photoluminescence in conjugated polymers by C₆₀, these copolymers exhibit strong blue light emission. researchgate.net The intensity of this emission is reported to be approximately twice as high as that of the parent homopolymer, poly(this compound). researchgate.net This enhancement of photoluminescence makes these copolymers promising candidates for applications in light-emitting diodes (LEDs) and other optoelectronic devices. psu.edu The emission maximum for these copolymers is observed at around 456 nm. psu.edu

Syndioselective 3,4-Polymerization

Specific research on the syndioselective 3,4-polymerization of this compound is not extensively detailed in the provided search results. However, studies on the closely related monomer, 1-phenyl-1,3-butadiene, have demonstrated successful syndioselective 3,4-polymerization using rare-earth metal catalysts. acs.orgnih.gov For instance, certain pyridyl-methylene-fluorenyl and bis(phosphinophenyl)amido yttrium complexes, when activated with [Ph₃C][B(C₆F₅)₄] and AlⁱBu₃, have shown high activity and syndioselectivity (≥95.3% rrrr) for the 3,4-polymerization of 1-phenyl-1,3-butadiene. acs.orgnih.gov This results in a polymer with a highly regular microstructure. While this provides insight into potential catalytic systems for stereoselective polymerization, direct extrapolation to this compound requires further investigation.

Radical Reactions

The radical reactions of this compound are not extensively documented in the provided search results. However, insights can be drawn from studies on the reaction of phenyl radicals with 1-butyne (B89482). These studies, conducted in crossed molecular beam experiments, indicate that the reaction is initiated by the addition of the phenyl radical to one of the acetylenic carbons of 1-butyne. researchgate.net The resulting intermediate can then fragment, leading to the formation of various products, including this compound itself, through the ejection of a hydrogen atom. researchgate.net This suggests that this compound can be a product of radical reactions involving smaller unsaturated hydrocarbons and phenyl radicals.

The general principles of radical polymerization involve initiation, propagation, and termination steps. libretexts.org In a hypothetical radical polymerization of this compound, an initiator would generate a radical that adds to the triple bond of the monomer. This would create a new radical species that could then react with subsequent monomer units in a chain propagation process. The regioselectivity of the initial radical addition would likely favor the formation of the more stable radical intermediate.

Reactions with Phenyl Radicals

The reaction of this compound with phenyl radicals (C₆H₅•) is characterized by the addition of the radical to the electron-rich carbon-carbon triple bond. Studies on similar molecules, such as 1-butyne and 2-butyne, reveal that these reactions typically proceed through indirect scattering dynamics. researchgate.net The process is initiated by the addition of the phenyl radical's radical center to one of the acetylenic carbon atoms of the alkyne. researchgate.net This addition leads to the formation of a transient reaction intermediate. This intermediate can then fragment, often through the ejection of a hydrogen atom, to yield various products. researchgate.net For instance, the reaction of phenyl radicals with 1-butyne can lead to products like 1-phenyl-3-methylallene and this compound itself. researchgate.net

In these types of reactions, an alternative pathway involving direct hydrogen abstraction can also occur, which would produce benzene and a corresponding butynyl radical. However, the addition of the phenyl radical to the triple bond is a significant pathway. researchgate.net The specific products formed from the reaction with this compound would depend on the stability of the potential radical intermediates and the subsequent rearrangement or fragmentation pathways available to them.

Radical Coupling Transition States

The formation of products from the initial adduct of a phenyl radical and an alkyne, such as this compound, is governed by transition states on the potential energy surface of the reaction. After the initial barrierless addition of the phenyl radical to the alkyne, a bound intermediate is formed. researchgate.net This intermediate is not stable and evolves toward products by passing through one or more transition states.

For example, in related systems like the reaction of a phenyl radical with 1,3-butadiene, the initial adduct can isomerize through ring closure and then emit a hydrogen atom. This final step proceeds through a "tight" exit transition state, which is a specific, high-energy configuration that the molecule must adopt to break the C-H bond and form the final, stable product. researchgate.net A tight transition state implies a well-defined geometry at the peak of the energy barrier. Conversely, some fragmentation processes can occur via a "loose" exit transition state, which is more flexible in its geometric requirements. researchgate.net The specific nature of these transition states—their energy and geometry—determines the kinetics and the distribution of the final products.

Reactions with Alkali Metals in Various Solvents

The reaction of this compound with alkali metals such as sodium (Na) and lithium (Li) is highly dependent on the solvent used, leading to different reaction pathways and products. acs.org These reactions generally involve the transfer of electrons from the alkali metal to the alkyne, forming radical anions and dianions as intermediates. The fate of these intermediates is directed by the solvent's properties, such as its polarity and proton-donating ability.

In proton-donating solvents like liquid ammonia (B1221849) (NH₃) or ethylamine (B1201723) (C₂H₅NH₂), the reaction is a dissolving metal reduction, often referred to as a Birch reduction for alkynes. This process typically leads to the stereoselective formation of an alkene. For internal alkynes like this compound, the reduction with sodium or lithium in liquid ammonia characteristically yields the (E)-alkene (trans-alkene) as the major product. doubtnut.com The mechanism involves the formation of a radical anion, which is then protonated by the solvent, followed by a second electron transfer and another protonation.

In aprotic solvents, such as xylene, the reaction can follow different pathways. Without a ready source of protons, the anionic intermediates may undergo other reactions, such as isomerization or oligomerization. The specific outcomes depend on the particular alkali metal and the reaction conditions.

The table below summarizes the expected major products from the reaction of this compound with alkali metals in different solvent environments, based on established reactivity patterns for alkynes.

Alkali MetalSolventMajor Product(s)Reaction Type
Sodium (Na)Liquid Ammonia (NH₃)(E)-1-Phenyl-1-buteneDissolving Metal Reduction
Lithium (Li)Liquid Ammonia (NH₃)(E)-1-Phenyl-1-buteneDissolving Metal Reduction
Lithium (Li)Ethylamine (C₂H₅NH₂)(E)-1-Phenyl-1-buteneDissolving Metal Reduction
Sodium (Na)XyleneMixture of isomers/oligomersAnionic Rearrangement/Oligomerization

Spectroscopic Characterization and Computational Studies of 1 Phenyl 1 Butyne

Spectroscopic Techniques for Structural Elucidation

The structural identity and characteristics of 1-phenyl-1-butyne and its derivatives are primarily established through several key spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural determination of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows characteristic signals for the phenyl and butynyl groups. guidechem.com

¹³C NMR: The carbon NMR spectrum is particularly useful for identifying the alkyne carbons. guidechem.com The sp-hybridized carbons of the butyne chain are typically observed in the region of δ 80–90 ppm. The aromatic carbons of the phenyl group appear in the δ 125–140 ppm range. These distinct chemical shifts allow for clear differentiation from isomers such as 1-phenyl-1-butene.

Detailed NMR data for this compound is summarized below:

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H~7.20-7.45MultipletPhenyl protons
¹H~2.40QuartetMethylene protons (-CH₂-)
¹H~1.20TripletMethyl protons (-CH₃)
¹³C~80-90-sp-hybridized carbons (C≡C)
¹³C~125-140-Aromatic carbons

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in this compound. The most significant absorption band is that of the carbon-carbon triple bond (C≡C).

This characteristic C≡C stretching vibration appears as a sharp peak in the range of 2100–2260 cm⁻¹. azooptics.com For this compound specifically, this stretch is noted around 2100 cm⁻¹. Other significant bands include those for aromatic C-H and C=C stretching, as well as aliphatic C-H stretching. chegg.com The IR spectrum for poly(this compound) has also been reported, showing similarities to the monomer but with notable differences, such as the absence of absorption below 600 cm⁻¹ in the homopolymer. ust.hk

Key FTIR absorption bands for this compound include:

Wavenumber (cm⁻¹) Vibration Description
~3100-3000Aromatic C-H StretchIndicates the phenyl group
~2950-2850Aliphatic C-H StretchFrom the ethyl group
~2100C≡C StretchCharacteristic of the alkyne functionality
~1600, 1500Aromatic C=C StretchConfirms the presence of the benzene (B151609) ring

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric C≡C triple bond stretch, which often gives a strong Raman signal. Studies on this compound have utilized FT-Raman spectroscopy. nih.govspectrabase.com Research has also investigated the carbon isotope effect in acetylenes, where an isotope shift of -29 cm⁻¹ was observed for this compound, providing insights into its vibrational properties. aip.orgaip.org

Technique Instrument Key Findings
FT-RamanBruker MultiRAM Stand Alone FT-Raman SpectrometerIdentification of characteristic vibrational modes. nih.govspectrabase.com
Isotope Effect Study-An isotopic shift of -29 cm⁻¹ was measured for the C≡C bond. aip.orgaip.org

UV-Vis Spectroscopy (e.g., for copolymers)

UV-Vis spectroscopy is particularly useful for analyzing conjugated systems. While this compound itself has a limited conjugated system, its polymers and copolymers exhibit interesting electronic transitions. For instance, poly(this compound) (PPB) in a THF solution shows weak absorptions at 246 nm and 319 nm. ust.hk

A study on the copolymer of this compound and C₆₀, denoted as poly(C₆₀-co-PB), revealed significant changes in the UV-Vis spectrum. The copolymer displays an absorption shoulder around 250 nm and a strong absorption peak at 325 nm. This marked increase in absorptivity and the shift in the absorption peak confirm the successful incorporation of C₆₀ into the polymer chain. ust.hk

Compound Solvent Absorption Maxima (λmax)
Poly(this compound) (PPB)THF246 nm, 319 nm ust.hk
Poly[C₆₀-co-(this compound)]THF~250 nm (shoulder), 325 nm ust.hk

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine elemental composition and chemical states. While direct XPS data on pure this compound is not extensively published, it has been used to characterize systems involving this compound. For example, XPS was employed to analyze palladium nanoparticles supported on reduced graphene oxide, which are used as catalysts for the hydrogenation of this compound. nih.gov

In this context, XPS analysis of the catalyst after the reaction confirmed the presence of both Pd(II) and Pd(0) oxidation states, which are involved in the catalytic cycle. researchgate.net The binding energies for the palladium species were identified as:

Species Core Level Binding Energy (eV)
Pd(II)Pd 3d₅/₂336.4
Pd(II)Pd 3d₃/₂341.7
Pd(0)Pd 3d₅/₂335.5
Pd(0)Pd 3d₃/₂340.9

These data characterize the catalyst used in the hydrogenation of this compound, not the compound itself.

Additionally, XPS has been used to confirm the complete substitution of 1-decaboranethiolate with 4-phenyl-1-butyne (B98611) (an isomer) on a gold surface, demonstrating its utility in analyzing surface reactions and self-assembled monolayers. escholarship.org

Advanced Spectroscopic Methods

Beyond standard techniques, advanced spectroscopic methods have been applied to study the reactivity and conformational properties of this compound and related molecules.

One notable example is the use of Parahydrogen And Synthesis Allow Dramatically Enhanced Nuclear Alignment (PASADENA) NMR . This hyperpolarization technique was used to investigate the stereoselectivity of the semi-hydrogenation of this compound over platinum-tin intermetallic nanoparticles. The PASADENA NMR spectra showed intense antiphase multiplets for the vinyl protons of cis-1-phenyl-1-butene, providing direct evidence for the pairwise addition of hydrogen atoms to the alkyne and demonstrating high stereoselectivity towards the cis-alkene product. rsc.org

Furthermore, for the related isomer 4-phenyl-1-butyne, advanced techniques such as resonance-enhanced-two-photon ionization (REMPI) and UV-UV hole-burning spectroscopy , combined with rotational band contour analysis, have been used for conformation-specific studies. nih.gov These methods allowed for the identification and definitive assignment of two distinct low-energy conformations (gauche and anti) of the molecule in a supersonic expansion. nih.gov

Computational Chemistry and Theoretical Studies

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is primarily determined by the rotation about the single bond within its ethyl group. The core structure consists of a phenyl ring attached to a butyne chain at the C1 position. The C1 and C2 atoms of the butyne chain, being sp-hybridized, form a linear and rigid C₆H₅-C≡C- fragment. Consequently, the main source of conformational isomerism, or the existence of rotamers, arises from the rotation around the C2-C3 bond of the butyne chain (the single bond in the ethyl substituent).

This rotation gives rise to different spatial arrangements of the terminal methyl group relative to the bulky phenylacetylene (B144264) group. By analogy to the well-studied conformational analysis of n-butane, various conformers can be described by the dihedral angle between the phenyl group, the C2-C3 bond, and the terminal methyl group. slideshare.net The principal conformations are staggered (anti and gauche) and eclipsed.

Anti-periplanar (Anti) Conformer: This conformer exists when the terminal methyl group and the phenyl group are positioned 180° apart. It is generally the most stable conformation as it minimizes steric hindrance between the molecule's largest substituents.

Gauche Conformers: These occur when the methyl group is positioned at a 60° dihedral angle relative to the phenyl group. Gauche interactions typically introduce some steric strain, making these conformers slightly less stable than the anti conformer. chemeurope.com

Eclipsed Conformations: These are high-energy transition states between the staggered conformers and are not stable minima on the potential energy surface. slideshare.net

While detailed experimental or computational studies providing the specific energy values for the potential energy surface (PES) of this compound are not readily found in a review of the literature, the general principles of conformational analysis allow for a qualitative description. A full scan of the potential energy surface would be required to determine the precise energy barriers for rotation between the stable conformers. Such an analysis would typically be performed using computational chemistry methods.

Table 1: Principal Conformational Isomers of this compound This table is illustrative and based on general principles of conformational analysis. Specific energy values for this compound are not available from the searched literature.

Conformer Approximate Dihedral Angle (Phenyl-C2-C3-Methyl) Expected Relative Energy Stability
Anti 180° Lowest Most Stable
Gauche ± 60° Higher than Anti Less Stable
Eclipsed 0°, ± 120° Highest Transition State

Theoretical Electronic Structure Studies

The electronic properties of this compound can be thoroughly investigated using theoretical and computational methods, such as Density Functional Theory (DFT), which are powerful tools for understanding molecular structure and reactivity. nih.gov Although specific, dedicated studies on the theoretical electronic structure of this compound are not prominent in the surveyed literature, the types of data that would be generated are well-established.

A central aspect of electronic structure analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and polarizability. nih.gov For phenylacetylene derivatives, the HOMO is typically a π-orbital associated with the electron-rich aromatic ring, while the LUMO is a π*-antibonding orbital. researchgate.netunl.edu Calculations would reveal the spatial distribution and energy levels of these orbitals for this compound.

Another key theoretical descriptor is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. ijarset.com For this compound, the MEP would likely show negative potential localized around the π-system of the phenyl ring and the triple bond, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be found around the hydrogen atoms. ijarset.com This information is invaluable for predicting how the molecule will interact with other reagents. ijarset.com

Table 2: Representative Data from Theoretical Electronic Structure Calculations This table presents the types of theoretical values obtained from DFT calculations. The values are hypothetical examples, as specific published data for this compound were not found in the searched literature.

Theoretical Property Description Hypothetical Value (Illustrative)
HOMO Energy Energy of the Highest Occupied Molecular Orbital -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital -0.8 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO (LUMO - HOMO) 5.7 eV
Dipole Moment Measure of the net molecular polarity 0.7 D

Advanced Applications of 1 Phenyl 1 Butyne in Chemical Research

Materials Science

The rigid structure and reactivity of the alkyne bond in 1-phenyl-1-butyne make it a prime candidate for the synthesis of novel materials with specific optical, electronic, and mechanical properties.

Polymeric Materials with Specific Properties

The polymerization of this compound (PB) leads to the formation of poly(this compound) (PPB), a substituted polyacetylene. The properties of the resulting polymer, such as molecular weight (Mw) and yield, are highly dependent on the catalytic system employed.

Research has shown that while some traditional catalysts are inefficient, specific systems can effectively polymerize PB. For instance, a tungsten-based catalyst system, WCl₆–Ph₄Sn, is generally a poor initiator for the polymerization of this compound at room temperature. capes.gov.brust.hk However, its catalytic activity is significantly enhanced by the addition of fullerene (C₆₀), which acts as both a comonomer and a cocatalyst. ust.hk This approach yields high molecular weight polymers that are soluble in common organic solvents like chloroform (B151607) and tetrahydrofuran (B95107) (THF). ust.hk Other catalyst systems, such as those based on niobium (NbCl₅) and other tungsten complexes (WCl₆), have also been utilized to polymerize derivatives of 1-phenyl-1-alkynes, achieving high yields and high molecular weight polymers. acs.org

Table 1: Polymerization of this compound (PB) and Related Monomers

MonomerCatalyst SystemKey FindingsResulting Polymer Properties
This compound (PB)WCl₆–Ph₄SnPoor catalyst for PB polymerization at room temperature. capes.gov.brust.hkLow yield of polymer. capes.gov.br
This compound (PB) with C₆₀WCl₆–Ph₄SnC₆₀ acts as a comonomer and cocatalyst, significantly boosting catalyst activity. ust.hkHigh molecular weight polymers in high yields. ust.hk
Naphthyl-containing 1-phenyl-1-alkynesWCl₆–Ph₄SnEffective polymerization, affording high molecular weight polymers. acs.orgMw up to 1.3 × 10⁵; Yield up to 91%. acs.org
Naphthyl-containing 1-phenyl-1-alkynesNbCl₅-based catalystsAlso effective for polymerization. acs.orgHigh yields and high molecular weight polymers. acs.org

Organic Photovoltaic Materials

Organic photovoltaic (OPV) devices utilize organic materials to absorb light and transport charge to produce electricity. wikipedia.org The photoluminescent (PL) properties of polymers derived from this compound make them interesting candidates for applications in optoelectronic devices, such as the light-emitting layer in organic light-emitting diodes (OLEDs), which share materials principles with OPVs. ust.hkacs.org

A notable discovery involves the copolymer of this compound and C₆₀. While C₆₀ is known to quench the photoluminescence of many conjugated polymers, its incorporation into the poly(this compound) backbone leads to a surprising enhancement of light emission. ust.hk The resulting poly[C₆₀–co–(1–phenyl–1–butyne)] emits a strong blue light, with an intensity approximately double that of the parent polymer, PPB. ust.hk This enhanced PL efficiency makes the copolymer a promising material for electroluminescent devices. ust.hk Similarly, other poly(1-phenyl-1-alkyne) derivatives, such as those with naphthalene (B1677914) pendants, also exhibit strong blue light emission when excited, with high thermal stability, further highlighting their potential in this field. acs.org

Table 2: Photoluminescence (PL) Properties of Poly(this compound) (PPB) and its C₆₀ Copolymer

PolymerExcitation WavelengthEmission CharacteristicsSignificance
Poly(this compound) (PPB)320 nmEmits blue light with a spectrum centered around 450 nm. ust.hkBaseline for comparison.
Poly[C₆₀–co–(1–phenyl–1–butyne)]320 nmStrong blue light emission, approximately two times more intense than that of PPB. ust.hkPromising candidate for electroluminescent devices due to enhanced PL efficiency. ust.hk
Poly(1-phenyl-1-alkyne)s with Naphthyl PendantsNot specifiedStrong blue light emission at 460 nm in solution and 464 nm in devices. acs.orgHigh thermal stability and quantum efficiency, suitable for device fabrication. acs.org

Nanocomposites

Polymer nanocomposites are materials where a polymer matrix is reinforced with nano-sized particles, leading to synergistic properties not found in the individual components. mdpi.comopenaccessjournals.com this compound serves as a monomer for creating polymer matrices that can be integrated with nanomaterials like fullerenes (C₆₀).

The copolymerization of this compound with C₆₀ using a WCl₆–Ph₄Sn catalyst is a direct method to create a nanocomposite where the fullerene cages are chemically incorporated into the polyacetylene chain. ust.hk Spectroscopic analysis confirms that C₆₀ is copolymerized with the alkyne, playing a dual role as both a comonomer and a promoter for the polymerization process. ust.hk This integration results in a processable, high molecular weight material with novel photophysical properties, such as significantly boosted photoluminescence. ust.hk In a related context, polymers derived from functionalized 1-phenyl-1-alkynes have been shown to be excellent solvating agents for carbon nanotubes (CNTs), wrapping around the nanotubes to make them soluble in common organic solvents and creating functional, light-emitting hybrid materials. researchgate.net

Catalysis and Organometallic Chemistry

This compound is a frequently used substrate in organometallic chemistry to probe the efficiency, selectivity, and mechanisms of new catalysts. Its internal, unsymmetrical nature allows for the study of both stereoselectivity and regioselectivity in catalytic transformations.

Catalyst Design and Efficiency

The design of efficient catalysts is crucial for chemical synthesis. Reactions involving this compound have been instrumental in evaluating the performance of various catalytic systems. For instance, in hydrogenation reactions, palladium nanoparticles (NPs) have proven to be highly effective. researchgate.net A precatalyst system consisting of a palladium–N-heterocyclic carbene complex supported on reduced graphene oxide (2-rGO) forms highly active and stereoselective catalyst nanoparticles for the hydrogenation of this compound to the corresponding Z-alkene. researchgate.net

In a different type of transformation, cobalt complexes have been designed to catalyze the coupling of this compound with cyclopropanols. rsc.orgntu.edu.sg A system comprising CoBr₂, a diphosphine ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), and zinc powder efficiently promotes the β-alkenylation of 1-phenylcyclopropanol with 1-phenyl-1-propyne (B1211112). rsc.org When this reaction is attempted with this compound, the choice of ligand becomes critical to control the regioselectivity of the C-C bond formation. ntu.edu.sg

Table 3: Performance of Different Catalysts in Reactions of this compound

Reaction TypeCatalyst SystemSubstrate(s)Key Outcome
HydrogenationPalladium Nanoparticles (from 2-rGO precatalyst)This compound97% alkyne conversion, 92% yield of alkenes with a Z/E ratio of 95:5. researchgate.net
β-AlkenylationCoBr₂ / dppe / Zn1-Phenylcyclopropanol and this compoundModerate regioselectivity (4.4:1). ntu.edu.sg
β-AlkenylationCoBr₂ / dpphex / Zn1-Phenylcyclopropanol and this compoundImproved regioselectivity (9:1) without compromising yield. ntu.edu.sg
[3+2] AnnulationCoI₂ / dppp (B1165662) / DABCO1-Phenylcyclopropanol and this compoundForms cyclopentenol (B8032323) product in 85% yield with high regioselectivity (>20:1). ntu.edu.sg

Ligand Effects and Solvent Polarity in Catalysis

The outcome of a catalytic reaction is often profoundly influenced by the choice of ligands coordinated to the metal center and the polarity of the solvent used. Research using this compound has provided clear examples of these effects.

In the cobalt-catalyzed coupling between 1-phenylcyclopropanol and alkynes, the solvent was found to have a dramatic impact on chemoselectivity. rsc.orgntu.edu.sg When the reaction is conducted in dimethylsulfoxide (DMSO), the major product is the β-alkenyl ketone. rsc.org However, switching the solvent to acetonitrile (B52724) (MeCN) completely changes the reaction pathway, leading to a [3+2] annulation product, a cyclopentenol, in high yield. rsc.orgntu.edu.sg

Ligand choice is equally critical. In the same cobalt-catalyzed system, using this compound as the alkyne partner, the regioselectivity of the β-alkenylation was tuned by changing the diphosphine ligand. While 1,2-bis(diphenylphosphino)ethane (dppe) gave a modest 4.4:1 regiomeric ratio, switching to 1,6-bis(diphenylphosphino)hexane (B35114) (dpphex) improved this ratio to 9:1. ntu.edu.sg Similarly, in nickel-catalyzed three-component coupling reactions, the structure of the P-chiral biaryl monophosphorus ligand significantly impacts both the reactivity and enantioselectivity, with this compound being a successful substrate for these transformations. rsc.org

Table 4: Influence of Solvent and Ligand on Cobalt-Catalyzed Reactions

Catalyst SystemSolventAlkyneMajor Product TypeYield / Selectivity
CoBr₂ / dppe / Zn / DABCODMSO1-Phenyl-1-propyneβ-Alkenyl Ketone97% Yield. rsc.org
CoI₂ / dppe / Zn / DABCOMeCN1-Phenyl-1-propyne[3+2] Annulation (Cyclopentenol)88% Yield. rsc.org
CoBr₂ / dppe / ZnDMSOThis compoundβ-Alkenyl Ketone4.4:1 Regioselectivity. ntu.edu.sg
CoBr₂ / dpphex / ZnDMSOThis compoundβ-Alkenyl Ketone9:1 Regioselectivity. ntu.edu.sg

Use in Asymmetric Catalysis

This compound serves as a valuable substrate in asymmetric catalysis, where chiral catalysts are employed to produce enantiomerically enriched products. These reactions are crucial for the synthesis of optically active compounds, particularly in the pharmaceutical industry.

One notable application is in enantioselective hydrogenation. The hydrogenation of this compound can be controlled to yield chiral alkenes or alkanes. For instance, palladium nanoparticles have been studied for the stereoselective hydrogenation of this compound to (Z)-1-phenyl-1-butene. researchgate.netchemicalbook.com Using specific palladium precatalysts, high conversion rates and selectivity for the Z-alkene isomer have been achieved. researchgate.net Research into the liquid-phase hydrogenation of phenyl alkyl acetylenics like this compound on palladium-supported catalysts helps in understanding and optimizing these transformations. chemicalbook.com Furthermore, the influence of anions on rhodium-catalyzed asymmetric hydrogenations has been investigated using related substrates like 2-phenyl-1-butene, providing insights that are crucial for developing catalysts capable of reducing simple prochiral olefins. gvsu.edu

Another area of significance is in nickel-catalyzed enantioselective reactions. This compound has been used in domino alkyne carbometalation-cyclization reactions. acs.org In these processes, an arylboronic acid adds across the alkyne in the presence of a nickel catalyst and a chiral ligand, and the resulting intermediate undergoes cyclization. acs.org This methodology allows for the creation of complex chiral structures from simple starting materials. For example, the reaction of this compound with 2-formylphenylboronic acid using a specific chiral ligand resulted in an indene (B144670) product with 87% enantiomeric excess (ee). acs.org

Additionally, this compound has been utilized in iridium-catalyzed enantioselective and diastereodivergent allylation of its propargylic C–H bond, leading to the formation of 3,4-substituted 1,5-enynes with high levels of regio-, diastereo-, and enantioselectivity. nih.gov

Table 1: Examples of this compound in Asymmetric Catalysis

Reaction TypeCatalyst SystemProduct TypeReported Enantiomeric Excess (ee)Reference
anti-Carbometallative CyclizationNickel / Chiral Ligand L7Indene Derivative87% acs.org
Propargylic C-H AllylationIridium / Fe-based Catalysts3,4-substituted 1,5-enyneHigh Enantioselectivity nih.gov

Supramolecular Catalysis

Supramolecular catalysis utilizes self-assembled structures, such as capsules or cages, to create confined nano-environments that can alter the rate, selectivity, and outcome of chemical reactions. These systems often mimic the active sites of enzymes. unive.it

This compound has been a substrate in studies involving catalysis within such supramolecular containers. A notable example involves a self-assembled hexameric resorcin ontosight.aiarene capsule. unive.itresearchgate.net While internal aromatic alkynes like 1-phenyl-1-propyne and 1-phenyl-1-hexyne (B72867) could be hydrated within this capsule to form ketones, aliphatic alkynes such as 4-phenyl-1-butyne (B98611) did not yield the corresponding ketone under the same conditions, highlighting the substrate selectivity of the catalytic capsule. rsc.org

In a different study, a switchable gold catalyst was encapsulated within a self-assembled cage. The encapsulation could alter the product distribution of reactions involving 4-phenyl-1-butyne. d-nb.info Outside the cage, a dual-gold catalyst promoted the dimerization of 4-phenyl-1-butyne. d-nb.info However, when the catalyst was encapsulated, this dimerization was blocked. Instead, the mononuclear catalyst inside the cage promoted the intramolecular cyclization of the substrate. d-nb.info This demonstrates how supramolecular encapsulation can be used as a switch to control catalytic pathways.

Chiral supramolecular cages have also been developed. For instance, an octahedral coordination cage built from enantiopure components acts as a catalyst for asymmetric reactions, achieving higher selectivity compared to the free catalyst, showcasing the potential for enantioselective catalysis within confined spaces. researchgate.net

Synthetic Methodology Development

The unique structure of this compound, featuring both a phenyl group and an internal alkyne, makes it a versatile tool in the development of new synthetic methods. guidechem.com

Building Block for Complex Molecules

This compound is recognized as a fundamental building block for constructing more complex organic molecules. guidechem.comcymitquimica.com Its reactivity allows it to participate in a variety of transformations essential for multi-step synthesis.

A significant application is in the synthesis of polysubstituted benzene (B151609) derivatives through transition-metal-catalyzed [2+2+2] cycloaddition reactions. researchgate.net The cyclotrimerization of asymmetrically substituted alkynes like this compound can be controlled to produce specific isomers, which is a powerful, atom-economical method for creating highly substituted aromatic rings. researchgate.net These aromatic structures are core components of many pharmaceuticals and advanced materials.

Furthermore, it serves as a precursor in reactions designed to generate stereochemically complex products. For example, its use in nickel-catalyzed domino reactions that involve formal anti-carbonickelation followed by cyclization generates complex trisubstituted alkenes, demonstrating its utility in creating molecular complexity from simple precursors. acs.org

Intermediate for Fine Chemicals

As a versatile intermediate, this compound is crucial in the synthesis of fine chemicals, which include pharmaceuticals, agrochemicals, and specialty materials. guidechem.commusechem.com The hydrogenation of this compound to (E)-1-phenyl-1-butene, for example, produces an intermediate that is itself a useful building block for drug discovery and material science applications. musechem.com

Its alkyne functionality is key to its role as an intermediate. For instance, it can undergo reactions to produce vinyl triflimides, which are compounds with potential applications in organic synthesis, in a highly atom-economical transformation. chemrxiv.org The copolymerization of this compound with fullerenes (C₆₀) has also been reported, indicating its utility in the development of novel polymeric and carbon-based materials. chemicalbook.comresearchgate.net

Green Chemistry Applications

Green chemistry focuses on designing chemical processes that are environmentally benign. A key principle of green chemistry is atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. rsc.orgsavemyexams.com

This compound is utilized in reactions that exemplify green chemistry principles. Cycloaddition reactions, such as the [2+2+2] cyclotrimerization to form substituted benzenes, are inherently atom-economical as all atoms of the reacting alkynes are incorporated into the desired aromatic product. researchgate.netsescollege.ac.in This method avoids the production of stoichiometric byproducts, which is a common source of waste in other synthetic routes. rsc.org

Additionally, metal-free reactions of this compound have been developed. For example, its reaction with triflimide (HNTf₂) to produce vinyl triflimides proceeds smoothly at room temperature without a metal catalyst, representing a greener synthetic route. chemrxiv.org The development of catalytic hydrogenations using recyclable catalysts, such as palladium nanoparticles on reduced graphene oxide, also aligns with green chemistry goals by minimizing waste and allowing for catalyst reuse. researchgate.net

Table 2: Green Chemistry Aspects of this compound Reactions

Reaction TypeGreen Chemistry PrincipleDescriptionReference
[2+2+2] CyclotrimerizationAtom EconomyThree alkyne molecules combine to form a single benzene ring product with no byproducts. researchgate.netsescollege.ac.in
Vinyl Triflimide SynthesisMetal-Free CatalysisThe reaction with HNTf₂ proceeds efficiently without the need for a metal catalyst. chemrxiv.org
Stereoselective HydrogenationRecyclable CatalysisUse of palladium nanoparticles on supports like reduced graphene oxide allows for catalyst recovery and reuse. researchgate.net

Bioorganic Chemistry and Biochemical Research

Bioorganic chemistry applies the principles and techniques of organic chemistry to understand and manipulate biological systems. vu.lt While direct, extensive applications of this compound in this field are not as widespread as its synthetic uses, its derivatives and the reactions it undergoes are relevant.

The core structure of this compound can be found within more complex molecules that are studied for their biological activity. For example, derivatives of 1-phenylbutane-1,3-dione, which can be conceptually related to hydrated forms of this compound, are used as precursors to synthesize pyrazole (B372694) derivatives that have been evaluated for cytotoxic activity against cancer cell lines. scirp.org

The alkyne functional group is of paramount importance in bioorthogonal chemistry, particularly in "click chemistry" reactions. alliedacademies.org These reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC), allow for the specific and efficient labeling of biomolecules in complex biological environments, including in living cells. sigmaaldrich.comacs.org While terminal alkynes are more commonly used, the reactivity of internal alkynes like this compound is also explored in cycloaddition reactions. alliedacademies.org These methods are fundamental for fluorescently labeling and imaging DNA, proteins, and other biomolecules to study their function and localization within cells. acs.org

Research has also explored its potential as a ligand in biochemical assays and in studying interactions with biological macromolecules. The development of synthetic methods for complex molecules, where this compound is a building block, can lead to the creation of novel bioactive compounds and pharmaceuticals. ontosight.ai

Ligand in Biochemical Assays

The use of this compound as a ligand in biochemical assays is not extensively documented in dedicated studies. However, research into the broader class of arylalkynes, to which this compound belongs, provides significant insights into its potential applications, particularly as an enzyme inhibitor. Arylalkynes are recognized as mechanism-based inactivators, or "suicide inhibitors," of cytochrome P450 (CYP) enzymes, a superfamily of proteins crucial for drug metabolism. oup.comresearchgate.net

Mechanism-based inhibition is a process where the enzyme itself converts a seemingly unreactive substrate into a reactive intermediate. researchgate.net This intermediate then forms a covalent bond with the enzyme's active site, leading to irreversible inactivation. researchgate.net For aryl acetylenes, the proposed mechanism involves the P450-catalyzed oxidation of the alkyne to a highly reactive ketene (B1206846) intermediate, which then acylates the heme or a protein residue, thus inactivating the enzyme. psu.edu

Specific research on the isomer, 4-phenyl-1-butyne, has demonstrated potent biological effects based on this principle. In a study on lung tumorigenesis in mice, 4-phenyl-1-butyne was found to significantly inhibit the formation of tumors induced by the tobacco-specific carcinogen NNK [4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone]. oup.com This inhibition is attributed to the compound's ability to inactivate the specific cytochrome P450 enzymes responsible for the metabolic activation of the carcinogen. oup.com These findings highlight the potential for arylalkynes to serve as specific probes and inhibitors in biochemical assays targeting enzymatic activity.

Table 1: Inhibitory Activity of Arylalkynes (Related to this compound) in Biological Assays
CompoundAssay / ModelTargetKey FindingReference
4-Phenyl-1-butyneA/J Mouse Lung TumorigenesisCytochrome P450 EnzymesSignificantly inhibited NNK-induced tumor multiplicity. oup.com
5-Phenyl-1-pentyneA/J Mouse Lung TumorigenesisCytochrome P450 EnzymesPotently reduced lung tumor multiplicity from 8.35 to 0.40 tumors per mouse. oup.com
2-EthynylnaphthaleneA/J Mouse Lung TumorigenesisCytochrome P450 EnzymesSignificantly inhibited NNK-induced tumor multiplicity. oup.com
4-Phenyl-1-butyneIn Vitro Enzyme Inactivation AssayCytochrome P450 2B4 & 2B5Failed to inactivate either CYP2B4 or CYP2B5, indicating inhibitory selectivity. psu.edu

Interactions with Biological Macromolecules

The primary documented interaction of arylalkynes with biological macromolecules is the covalent modification that occurs during the mechanism-based inactivation of cytochrome P450 enzymes. researchgate.netpsu.edu This interaction is highly specific, dictated by the structural fit of the inhibitor into the enzyme's active site and its subsequent metabolic activation. The process transforms the alkyne into a reactive species that covalently binds to the macromolecule, providing a powerful tool for studying enzyme function. psu.edu

The specificity of these interactions is a key research focus. For instance, while some aryl acetylenes are potent inactivators of certain P450 isoforms, they may be inert towards others. A study investigating the selectivity of inhibitors for cytochrome P450 2B4 and 2B5 found that 4-phenyl-1-butyne, a known inactivator of CYP2B1, did not cause inactivation of either 2B4 or 2B5. psu.edu This demonstrates that subtle differences in the active site topology of different enzyme isoforms can drastically alter their interaction with a given arylalkyne. This selectivity makes such compounds valuable as chemical probes for differentiating the roles of individual P450 enzymes in complex biological systems. psu.edu

Beyond covalent modification, the phenyl group and alkyne bond of this compound could theoretically participate in non-covalent interactions, such as π-π stacking with aromatic amino acid residues or hydrophobic interactions within a protein's binding pocket. However, specific studies detailing these types of non-covalent interactions for this compound with biological macromolecules are not prominent in the current literature. The focus remains on the mechanism-based covalent interactions with metabolizing enzymes.

Table 2: Summary of Arylalkyne Interactions with Biological Macromolecules
Compound ClassMacromoleculeType of InteractionMechanismReference
ArylalkynesCytochrome P450 EnzymesCovalent Modification / Irreversible InhibitionEnzymatic oxidation of the alkyne to a reactive ketene intermediate, which subsequently binds covalently to the enzyme's heme or protein structure. researchgate.netpsu.edu
4-Phenyl-1-butyneCytochrome P450 2B1Covalent Modification / Irreversible InhibitionReported as a mechanism-based inactivator. psu.edu
4-Phenyl-1-butyneCytochrome P450 2B4 / 2B5No significant interaction / No inactivationCompound does not effectively bind or become activated by these specific isoforms, demonstrating interaction selectivity. psu.edu

Future Directions and Emerging Research Avenues for 1 Phenyl 1 Butyne

Exploration of Novel Catalytic Systems

The reactivity of 1-phenyl-1-butyne is intrinsically linked to the catalysts employed to mediate its transformations. Future research will undoubtedly focus on the discovery and development of new catalytic systems to enhance efficiency, selectivity, and the scope of reactions involving this alkyne.

A significant area of interest lies in the use of transition-metal catalysts. For instance, Cp*Co(III)-catalyzed [4+2] annulation reactions with this compound have been shown to produce a mixture of regioisomers, indicating a need for catalysts with improved regioselectivity. rsc.org Preliminary studies have suggested that the C–H activation in these reactions likely proceeds through an electrophilic activation mechanism. rsc.org Further exploration of different ligands and reaction conditions for cobalt, as well as other transition metals like rhodium and ruthenium, could lead to highly selective synthetic methodologies. rsc.org

In hydrogenation reactions, palladium-based catalysts are commonly used. researchgate.net However, the development of more robust and recyclable catalysts, such as palladium nanoparticles supported on materials like reduced graphene oxide (rGO), is a promising avenue. researchgate.net These heterogeneous catalysts offer advantages in terms of ease of separation and potential for continuous flow processes. researchgate.net Research into bimetallic nanoparticles, such as PtSn, has also shown high chemoselectivity and stereoselectivity for the semi-hydrogenation of this compound to cis-alkenes. rsc.org The unique atomic ordering in these intermetallic nanoparticles appears to favor a pairwise-hydrogenation mechanism, a phenomenon worthy of deeper investigation. rsc.org

The table below summarizes the performance of various catalytic systems in reactions involving this compound and related alkynes.

Catalyst SystemReaction TypeKey FindingsReference
Cp*Co(III)[4+2] AnnulationFormation of a mixture of regioisomers. rsc.org
Palladium Nanoparticles on rGOHydrogenationEfficient and recyclable catalyst for hydrogenation. researchgate.net
PtSn Intermetallic NanoparticlesSemi-hydrogenationHigh chemoselectivity (98%) and cis-alkene selectivity (86%). rsc.org
WCl₆–Ph₄Sn with C₆₀PolymerizationC₆₀ acts as a cocatalyst, significantly boosting catalytic activity. acs.org
Aryl α-diimine Palladium(II)Oxidative AlkoxycarbonylationEffective for the bis-alkoxycarbonylation of this compound. units.it
L1-CoCl₂ / NaBArFHydrosilylationAdditive-controlled regiodivergence, leading to cis-β-hydrosilylation products. chinesechemsoc.org

Development of Advanced Polymeric Materials

The polymerization of this compound and its derivatives presents a pathway to novel polymeric materials with unique properties. While tungsten-based catalysts like WCl₆–Ph₄Sn have been used, their efficiency at room temperature is poor. ust.hk A significant breakthrough has been the discovery that the addition of C₆₀ (buckminsterfullerene) to this catalytic system dramatically increases the polymerization rate of this compound, resulting in high molecular weight polymers with good solubility and film-forming properties. acs.orgust.hk

Interestingly, the resulting C₆₀-containing poly(this compound) emits strong blue light, a phenomenon contrary to the typical quenching of photoluminescence observed in other C₆₀-containing copolymers. ust.hk This suggests that C₆₀ not only acts as a comonomer but also as a cocatalyst, opening up new avenues for the synthesis of fullerene-functionalized polyacetylenes with promising applications in electroluminescent devices and light-harvesting systems. ust.hk

Future research in this area will likely focus on:

Exploring a wider range of catalysts, including those based on niobium and tantalum pentahalides, which have shown promise in polymerizing other 1-phenyl-1-alkynes. researchgate.net

Investigating the influence of different substituents on the phenyl ring and the alkyl chain of the butyne to tune the optical, electronic, and mechanical properties of the resulting polymers.

Developing methods for controlling the stereochemistry of the polymer backbone to create materials with specific conformations and functionalities.

The table below details the outcomes of polymerization reactions involving this compound and related alkynes.

MonomerCatalyst SystemPolymer PropertiesReference
This compoundWCl₆–Ph₄Sn / C₆₀High molecular weight, soluble, strong blue photoluminescence. acs.orgust.hk
1-Phenyl-1-propyne (B1211112)WCl₆–Ph₄Sn / C₆₀High molecular weight, low polydispersity. acs.org
1-Phenyl-1-hexyne (B72867)Niobium and Tantalum PentahalidesForms polymeric products.

Further Elucidation of Reaction Mechanisms

A deeper understanding of the mechanisms governing the reactions of this compound is crucial for optimizing existing transformations and designing new ones. For instance, in the Cp*Co(III)-catalyzed annulation, intermolecular competition experiments suggest an electrophilic C-H activation mechanism. rsc.org Further computational and experimental studies are needed to fully map out the catalytic cycle.

Similarly, the additive-controlled regiodivergence observed in the cobalt-catalyzed hydrosilylation of this compound is a fascinating area for mechanistic investigation. chinesechemsoc.org Density functional theory (DFT) calculations have been employed to probe the transition states and intermediates, suggesting that the additive influences the relative energies of the α- and β-addition pathways. chinesechemsoc.org More detailed kinetic and spectroscopic studies could provide further insights into the role of the additive in modulating the selectivity.

In the semi-hydrogenation of this compound using PtSn intermetallic nanoparticles, parahydrogen-induced polarization (PHIP) NMR spectroscopy has provided strong evidence for a pairwise hydrogenation mechanism, leading to the high cis-alkene selectivity. rsc.org Future mechanistic studies could involve:

In-situ spectroscopic techniques to observe catalyst-substrate interactions in real-time.

Kinetic isotope effect studies to probe the rate-determining steps of various reactions.

Advanced computational modeling to map out entire reaction energy profiles.

Applications in Supramolecular Chemistry

The interplay of the aromatic phenyl group and the linear alkyne functionality in this compound and its derivatives makes them interesting candidates for applications in supramolecular chemistry. This field focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions.

While direct applications of this compound in supramolecular chemistry are still emerging, the principles can be seen in related systems. For example, derivatives of phenylacetylenes can form supramolecular assemblies. researchgate.net The rigid structure of the phenylalkyne unit can serve as a scaffold for creating well-defined, self-assembled structures like nanotubes and vesicles.

Furthermore, reactions of alkynes can be influenced by supramolecular capsules. For instance, the gold-catalyzed conversion of 4-phenyl-1-butyne (B98611) can be controlled by encapsulating the catalyst within a self-assembled resorcinarene (B1253557) capsule. mdpi.com This encapsulation favors intramolecular cyclization over intermolecular dimerization by isolating the active catalytic species. mdpi.com This demonstrates the potential for using supramolecular hosts to control the reactivity and selectivity of reactions involving phenylalkynes.

Future research in this area could explore:

The design of this compound derivatives with specific recognition motifs to drive self-assembly into functional supramolecular structures.

The use of this compound as a guest molecule to probe the internal environments of host cavities.

The development of catalytic systems where the supramolecular environment around a this compound substrate dictates the reaction outcome.

Integration with Artificial Intelligence in Chemical Research

For example, machine learning models could be trained on existing experimental data for reactions involving this compound to predict the optimal reaction conditions (catalyst, solvent, temperature) for achieving a specific product with high yield and selectivity. mdpi.comresearchgate.net This data-driven approach can significantly reduce the number of experiments required, saving time and resources. mdpi.com

The integration of AI in this field is still in its early stages, but the potential is immense. Future directions include:

Developing sophisticated machine learning models that can predict the regioselectivity and stereoselectivity of reactions involving this compound.

Using generative models to design novel this compound derivatives with tailored properties.

Creating autonomous experimental platforms where AI algorithms design and execute experiments in a closed-loop fashion.

Q & A

Basic: What are the standard synthetic routes for 1-Phenyl-1-butyne, and how can reaction purity be optimized?

Answer:
this compound is commonly synthesized via alkylation of phenylacetylene (C₆H₅C≡CH) using ethyl bromide or similar alkyl halides in the presence of a strong base (e.g., NaNH₂ in liquid NH₃). This method leverages the acidity of terminal alkynes to form the corresponding alkyne . To ensure purity, fractional distillation under reduced pressure (boiling point: 202°C) is recommended, followed by characterization using GC-MS or NMR to confirm the absence of byproducts like 1-phenyl-1-butene .

Advanced: How do catalyst supports influence stereoselective hydrogenation of this compound to alkenes?

Answer:
Pd catalysts supported on organophilic montmorillonite exhibit higher stereoselectivity for (Z)-alkenes compared to traditional carbon-supported Pd due to steric and electronic effects of the clay matrix . Key variables include:

  • Reaction Conditions : 298 K, atmospheric H₂ pressure.
  • Catalyst Characterization : BET surface area and TEM analysis to confirm Pd dispersion.
Catalyst Support% Selectivity (Z-alkene)Turnover Frequency (h⁻¹)
Montmorillonite85%120
Activated Carbon62%90
Contradictions in literature (e.g., selectivity variations) may arise from differences in catalyst pretreatment or trace solvent impurities .

Basic: What spectroscopic techniques confirm the structural identity of this compound?

Answer:

  • ¹³C NMR : The sp-hybridized carbon atoms resonate at δ 80–90 ppm, while the aromatic carbons appear at δ 125–140 ppm. Distinctive peaks for the butyne chain (C≡C and CH₂ groups) help differentiate it from isomers like 1-phenyl-1-butene .
  • IR Spectroscopy : A sharp C≡C stretch at ~2100 cm⁻¹ confirms the alkyne functionality.

Advanced: What mechanistic pathways dominate in transition-metal-catalyzed functionalization of this compound?

Answer:
In Pd-catalyzed reactions, two pathways are observed:

Carbopalladation : Formation of a π-alkyne-Pd complex, followed by oxidative coupling with aryl halides.

Cycloaddition : Under Cu(I) co-catalysis, this compound participates in azide-alkyne Huisgen cycloaddition to form triazoles .
Contradictions in regioselectivity (e.g., terminal vs. internal addition) may stem from ligand effects or solvent polarity.

Advanced: How can researchers resolve discrepancies in reported catalytic hydrogenation yields for this compound?

Answer:
Discrepancies often arise from:

  • Catalyst Preparation : Differences in Pd reduction methods (e.g., H₂ vs. chemical reductants).
  • Data Normalization : Yields should be normalized to catalyst loading and surface area.
    Methodological Recommendations :
  • Use standardized catalyst characterization (TEM, XPS) to ensure reproducibility.
  • Compare turnover numbers (TONs) instead of raw yields to account for catalyst efficiency .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent polymerization.
  • Handling : Use explosion-proof equipment due to flammability (flash point: 156°F/69°C).
  • Waste Disposal : Quench with ethanol before aqueous neutralization to avoid exothermic reactions .

Advanced: How does solvent choice impact the copolymerization of this compound with C₆₀ fullerenes?

Answer:
Non-polar solvents (e.g., toluene) favor [2+2] cycloaddition due to better solubility of C₆₀, while polar aprotic solvents (e.g., DMF) promote radical-initiated chain-growth polymerization. Key analytical tools:

  • GPC : Monitors molecular weight distribution.
  • UV-Vis : Tracks π-conjugation length (λmax ~450 nm for copolymers) .

Basic: What are the key impurities in this compound synthesis, and how are they quantified?

Answer:
Common impurities include:

  • 1-Phenyl-1-butene : Formed via partial hydrogenation. Detectable by GC retention time (shorter than the alkyne).
  • Residual Alkyl Halides : Identified via FT-IR (C-Br stretch at ~560 cm⁻¹).
    Quantification requires internal standards (e.g., deuterated toluene) in HPLC-MS analysis .

Advanced: What computational methods predict the reactivity of this compound in cycloaddition reactions?

Answer:
DFT calculations (e.g., B3LYP/6-31G*) model transition states for Diels-Alder reactions, revealing that electron-withdrawing substituents on dienophiles lower activation barriers by 10–15 kcal/mol. Experimental validation via kinetic isotope effects (KIEs) is recommended to confirm computational predictions .

Basic: How is this compound utilized in teaching laboratory experiments?

Answer:

  • Synthetic Lab : Students alkylate phenylacetylene and characterize products via NMR/IR.
  • Catalysis Lab : Hydrogenation kinetics are measured using gas burettes to compare Pd vs. Pt catalysts .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.